Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C12H9BrO4S |
|---|---|
Molecular Weight |
329.17 g/mol |
IUPAC Name |
dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3 |
InChI Key |
FUZNJIRJVVOROH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Benzothiophenes
Benzothiophenes, including substituted derivatives like this compound, are typically prepared by:
- Radical cyclization of thiophenols or disulfides with alkynes
- Intramolecular cyclization of aryl sulfides
- High-temperature pyrolysis or metal-catalyzed cyclizations involving sulfur sources and aromatic precursors
These methods enable the formation of the benzothiophene core, which can then be functionalized.
Radical Cyclization of Disulfides with Alkynes
Summary of Preparation Methods with Yields and Conditions
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Radical cyclization of disulfides with alkynes | Disulfide, dimethyl but-2-ynedioate, TEAB, K2S2O8, 90 °C, 24 h | 40-93 | Radical mechanism, scalable, regioselective |
| Palladium-catalyzed coupling | PdCl2(dppf), Na2CO3, toluene/EtOH/H2O, reflux, inert atmosphere | 64-85 | Widely used, mild conditions |
| Bromination of dimethyl benzo[b]thiophene esters | NBS or Br2, inert solvent, controlled temperature | Variable | Selective bromination at 3-position |
| Grignard reagent synthesis | Mg, dry dibromoethane, 25-35 °C, anhydrous | N/A | Intermediate for further functionalization |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Scientific Research Applications
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the sulfur atom in the thiophene ring can engage in coordination with metal ions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Dimethyl thiophene-2,5-dicarboxylate (CAS 4282-34-2): Lacks the bromine and benzo[b]thiophene moiety, simplifying its synthesis and reducing steric hindrance .
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate: Contains methyl groups instead of bromine, altering electronic properties and crystal packing .
Dimethyl 3-nitrothiophene-2,5-dicarboxylate : Features a nitro group, a strong electron-withdrawing substituent, which contrasts with bromine’s moderate electron-withdrawing effects .
Physical and Chemical Properties
Commercial and Practical Considerations
- Cost and Availability : Brominated derivatives are less commercially prevalent than dimethyl thiophene-2,5-dicarboxylate (priced at €256/g for 1g ), reflecting higher synthesis complexity and niche applications .
- Stability : Bromine’s electronegativity may enhance thermal stability compared to methyl-substituted analogs but could introduce hydrolytic sensitivity in ester groups under basic conditions .
Research Findings and Key Insights
- Synthetic Challenges : Bromination at position 3 requires precise control to avoid polybromination, unlike nitration or methylation, which are more straightforward .
- Electrochemical Performance : Thiophene-2,5-dicarboxylate-based MOFs achieve specific capacitances up to 3.0 V in supercapacitors, whereas brominated analogs are untested in this context but may trade conductivity for structural diversity .
- Luminescence Quenching: Bromine’s presence could enable sensitive detection of analytes (e.g., quinoline) in MOFs via concentration-dependent quenching, a property less pronounced in non-halogenated analogs .
Biological Activity
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom attached to a benzo[b]thiophene core and two ester functional groups, suggests potential biological activity. This article explores the biological activity of this compound, summarizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following chemical formula:
This compound features:
- Bromine substituent : Enhances reactivity and may influence biological interactions.
- Dicarboxylate structure : Provides potential sites for interactions with biological molecules.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. Preliminary studies suggest interactions with various biological systems, which may include:
- Enzyme inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : Possible interactions with receptors influencing signaling pathways.
Case Studies and Research Findings
-
Antioxidant Activity :
- A study investigated the antioxidant properties of related compounds in the benzo[b]thiophene series. These compounds demonstrated significant radical-scavenging activity, suggesting that this compound may exhibit similar properties due to its structural similarities.
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Data Table: Summary of Biological Activities
Future Directions
The biological activity of this compound requires further exploration through:
- In vitro studies : To elucidate mechanisms of action and specific targets.
- In vivo studies : To assess therapeutic potential and safety profiles.
- Structure-activity relationship (SAR) studies : To optimize derivatives for enhanced efficacy.
Q & A
Q. What are the typical synthetic routes to prepare dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate?
The compound is synthesized via bromination of a pre-functionalized benzo[b]thiophene scaffold. A common approach involves:
- Step 1 : Preparation of the benzo[b]thiophene dicarboxylate core via cyclization of diethyl oxalate with thiodiglycolic acid derivatives under reflux in anhydrous THF or acetonitrile .
- Step 2 : Bromination at the 3-position using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in the presence of a Lewis acid catalyst (e.g., PBr₃) or under photochemical conditions .
- Step 3 : Esterification or transesterification to install methyl groups at the 2- and 5-positions using methanol and acid catalysis .
Key Characterization : Confirm regioselectivity via -NMR (e.g., singlet for methyl ester protons) and X-ray crystallography for structural validation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
- Spectroscopy :
- -NMR: Look for a singlet at δ ~3.8–4.0 ppm (methyl esters) and aromatic proton signals split by bromine’s electronegativity .
- -NMR: Confirm carbonyl carbons at δ ~165–170 ppm .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~342–344 for C₁₂H₉BrO₄S) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of the benzo[b]thiophene core?
Bromination at the 3-position competes with potential side reactions at other positions due to the electron-rich thiophene ring. Methodological Solutions :
- Directing Groups : Use ester groups at 2- and 5-positions to direct electrophilic bromination to the 3-position via steric and electronic effects .
- Catalytic Systems : Employ Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) to stabilize transition states and enhance regioselectivity .
- Kinetic Control : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1.1–1.2 eq. NBS) to minimize over-bromination .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The C-Br bond in this compound enables participation in:
- Suzuki-Miyaura Coupling : React with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 1 mol% Pd, K₂CO₃, DMF/H₂O, 80°C) to install aryl groups .
- Buchwald-Hartwig Amination : Introduce amines via Pd/Xantphos catalysts, though steric hindrance from ester groups may require elevated temperatures (100–120°C) .
Mechanistic Insight : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition to Pd(0) .
Q. What are the applications of this compound in materials science or medicinal chemistry?
- Organic Electronics : The benzo[b]thiophene core serves as a building block for conjugated polymers due to its planar structure and electron-deficient nature. Bromine allows further functionalization for tuning optoelectronic properties .
- Pharmaceutical Intermediates : The ester groups and bromine make it a precursor for prodrugs or kinase inhibitors, though bioactivity studies require de-esterification or derivatization .
Q. How can researchers address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 60–85%) arise from:
- Solvent Purity : Residual moisture in THF or CH₂Cl₂ can quench bromination; use rigorously dried solvents (e.g., over CaH₂) .
- Catalyst Deactivation : Trace oxygen or impurities in Pd catalysts reduce coupling efficiency; employ Schlenk techniques for air-sensitive steps .
- Workup Optimization : Adjust pH during aqueous extraction (e.g., NaHCO₃ for acidic byproducts) to improve recovery .
Methodological Best Practices
Q. What safety precautions are critical when handling this compound?
- Brominated Reagents : NBS and PBr₃ are corrosive and moisture-sensitive; use in a fume hood with PPE (gloves, goggles) .
- Solvent Hazards : Dichloromethane (suspected carcinogen) and THF (peroxide formation) require proper ventilation and disposal .
- Waste Management : Neutralize acidic or brominated waste with NaHCO₃ before disposal per local regulations .
Q. How can computational methods aid in optimizing synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
